(Benzoyloxy)(trimethyl)germane
Description
Properties
CAS No. |
32552-32-2 |
|---|---|
Molecular Formula |
C10H14GeO2 |
Molecular Weight |
238.85 g/mol |
IUPAC Name |
trimethylgermyl benzoate |
InChI |
InChI=1S/C10H14GeO2/c1-11(2,3)13-10(12)9-7-5-4-6-8-9/h4-8H,1-3H3 |
InChI Key |
KYIJCKDDBMIJSD-UHFFFAOYSA-N |
Canonical SMILES |
C[Ge](C)(C)OC(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the characterization of (Benzoyloxy)(trimethyl)germane, providing detailed information about the hydrogen, carbon, and germanium nuclei within the molecule.
The protons of the phenyl ring in the benzoyloxy group will exhibit more complex splitting patterns in the aromatic region of the spectrum, typically between 7.0 and 8.5 ppm. The exact chemical shifts and coupling patterns would depend on the electronic effects of the carboxylate group and the germanium moiety. The protons ortho to the carboxylate group are expected to be the most deshielded and appear at the downfield end of the aromatic region.
Similar to ¹H NMR, specific experimental ¹³C NMR data for this compound is not prevalent in the public domain. However, the anticipated ¹³C NMR spectrum would show distinct signals for the different carbon atoms.
The carbon atoms of the trimethylgermyl group would produce a single resonance in the aliphatic region of thespectrum. In analogous organogermanium compounds, this signal is typically found at a characteristic upfield position.
The benzoyloxy group would give rise to several signals in the aromatic and carbonyl regions. The carbonyl carbon of the ester group is expected to have a chemical shift in the range of 160-170 ppm. The aromatic carbons would display a pattern of signals between approximately 125 and 135 ppm, with the ipso-carbon (the carbon attached to the carboxylate group) having a distinct chemical shift.
Germanium-73 is the only NMR-active isotope of germanium, but its study is fraught with challenges. researchgate.net These difficulties arise from its low natural abundance (7.73%), a relatively large quadrupole moment, and a low magnetogyric ratio, which collectively lead to low sensitivity and often broad signals. researchgate.net For molecules that are not highly symmetric, the signals can be too broad to be detected with standard high-resolution NMR spectrometers. researchgate.net
Despite these challenges, advancements in NMR technology, such as the use of high magnetic fields and solid-state techniques, have enabled the acquisition of valuable ⁷³Ge NMR data for various organogermanium compounds. nih.gov
The chemical shift in ⁷³Ge NMR is sensitive to the coordination number and the nature of the substituents attached to the germanium atom. For tetravalent germanium compounds, the chemical shifts can span a wide range. The oxidation state of germanium also significantly influences the chemical shift. For instance, a study on oligogermanes showed that the ⁷³Ge NMR resonance for a central germanium atom with a formal zero-valent state is shifted significantly upfield.
⁷³Ge NMR spectroscopy can be a powerful tool for studying dynamic processes, such as fluxional behavior in hypervalent germanium species. Hypervalent compounds, where the germanium atom is coordinated to more than four ligands, often exhibit intramolecular exchange processes. The broadening and coalescence of ⁷³Ge NMR signals with temperature can provide insights into the mechanisms and energetics of these dynamic equilibria.
For this compound, which is a tetracoordinate species, sharp ⁷³Ge NMR signals would be expected in solution, assuming a relatively symmetric environment around the germanium atom. However, any intermolecular association or formation of higher coordinate adducts could lead to significant line broadening. researchgate.net
73Ge NMR Spectroscopy: Challenges and Advances [44.1, 44.2, 44.3, 44.4]
Infrared (IR) Spectroscopy
Infrared spectroscopy is instrumental in identifying the key functional groups within this compound, particularly the carboxylate and the trimethylgermyl moieties. While a specific experimental IR spectrum for this compound is not available, the characteristic absorption bands can be predicted based on data from analogous compounds.
The most prominent feature in the IR spectrum would be the carbonyl (C=O) stretching vibration of the benzoyloxy group. In metal carboxylates, this band is typically observed in the region of 1700-1600 cm⁻¹. The exact frequency is sensitive to the nature of the bond between the germanium and the oxygen of the carboxylate group.
Other significant absorptions would include:
Asymmetric and Symmetric COO⁻ Stretches: The carboxylate group will exhibit strong asymmetric and symmetric stretching vibrations.
C-H Vibrations: Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl groups will appear just below 3000 cm⁻¹. Aromatic C-H bending vibrations will be present in the fingerprint region.
Ge-C Vibrations: The vibrations associated with the Germanium-Carbon bonds of the trimethylgermyl group typically appear in the lower frequency region of the spectrum.
Ge-O Vibration: The stretching vibration of the Germanium-Oxygen bond is also expected at lower wavenumbers.
Table 1: Predicted Spectroscopic Data for this compound
| Spectroscopic Technique | Feature | Predicted Chemical Shift / Wavenumber |
| ¹H NMR | Trimethylgermyl protons (-CH₃) | Singlet, ~0.5-1.0 ppm |
| Aromatic protons (-C₆H₅) | Multiplets, ~7.0-8.5 ppm | |
| ¹³C NMR | Trimethylgermyl carbons (-CH₃) | ~0-10 ppm |
| Aromatic carbons (-C₆H₅) | ~125-135 ppm | |
| Carbonyl carbon (C=O) | ~160-170 ppm | |
| IR Spectroscopy | Carbonyl stretch (C=O) | ~1700-1600 cm⁻¹ |
| Aromatic C-H stretch | >3000 cm⁻¹ | |
| Aliphatic C-H stretch | <3000 cm⁻¹ |
Vibrational Analysis of Germanium-Oxygen Bonds
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is instrumental in characterizing the bonds within a molecule. For this compound, the analysis of the Germanium-Oxygen (Ge-O) bond is of particular interest. While specific spectral data for this exact compound is not extensively documented, analogies can be drawn from related organogermanium compounds and benzoates.
In the infrared and Raman spectra of organogermanium compounds containing the Ge-O linkage, the Ge-O stretching vibrations are typically observed in the lower frequency region. For instance, in various barium gallo-germanate glasses, bands corresponding to GeO₄ structural units are found between 400 and 600 cm⁻¹. mdpi.com The analysis of modified barium gallo-germanate glasses has identified the presence of both GeO₄ and GeO₆ structural units, with their characteristic bands appearing independently of the molar ratio of other components in the glass matrix. mdpi.com These findings suggest that the Ge-O bond in this compound would exhibit characteristic absorption bands in a similar region, indicative of the covalent linkage between the germanium atom and the benzoate (B1203000) group's oxygen.
The following table summarizes typical vibrational frequencies for related bonds, providing a basis for the expected spectral features of this compound.
| Bond/Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Source |
| Ge-O | Stretching | 400 - 600 | mdpi.com |
| C=O (Ester) | Stretching | ~1720 | Inferred from Benzoates |
| C=C (Aromatic) | Stretching | 1450 - 1600 | Inferred from Benzoates |
| Ge-C (Trimethyl) | Stretching | 550 - 650 | Inferred from Organogermanium Compounds |
This table presents expected values based on data from related compounds.
Characterization of Functional Groups
The functional groups within this compound, namely the trimethylgermyl group and the benzoate group, can be identified by their characteristic vibrational frequencies. Spectroscopic studies of di-substituted benzoates of alkali metals have provided detailed assignments of the vibrational modes of the benzoate moiety. nih.gov For example, the infrared spectrum of sodium benzoate shows prominent peaks for aromatic C=C stretching and C=O stretching. nih.gov
Similarly, the trimethylgermyl group exhibits characteristic vibrations. The Ge-C stretching and the symmetric and asymmetric deformations of the methyl groups attached to the germanium atom would produce distinct signals in the IR and Raman spectra. The presence of these characteristic bands allows for the unambiguous identification of the functional groups within the molecule.
Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for determining the molecular weight and elucidating the structure of a compound through its fragmentation pattern. For this compound, with a molecular formula of C₁₀H₁₄GeO₂, the expected molecular ion peak [M]⁺ would be observed, taking into account the isotopic distribution of germanium.
The fragmentation of this compound under electron ionization would likely proceed through several key pathways. Common fragmentation patterns for esters involve cleavage of the bonds adjacent to the carbonyl group. libretexts.org For aromatic esters, such as methyl benzoate, significant fragments include the loss of the alkoxy group to form a stable acylium ion.
In the case of this compound, prominent fragmentation pathways would include:
Loss of a methyl radical (-CH₃): This would lead to a [M-15]⁺ ion.
Loss of the trimethylgermyl group (-Ge(CH₃)₃): This would result in a benzoate fragment.
Loss of the benzoyloxy group (-OCOC₆H₅): This would produce a trimethylgermyl cation, [Ge(CH₃)₃]⁺.
Rearrangement reactions: As seen in some esters, rearrangement reactions can also occur. wikipedia.org
The presence of germanium, with its characteristic isotopic pattern, would result in a distinctive cluster of peaks for any germanium-containing fragments, confirming their composition. wikipedia.org Studies on the fragmentation of sodiated methoxyfenozide (B170004) and tebufenozide (B1682728) have shown neutral losses of sodium benzoate and benzoic acid, indicating that such rearrangements and neutral losses are plausible for related compounds. nih.gov
X-ray Crystallography and Solid-State Structure Analysis
The structural analysis of various aryl organogermanium Ge-O derivatives reveals common structural motifs. mdpi.com These studies, along with the vast body of work on organogermanium chemistry, provide a solid foundation for predicting the structural features of this compound. wikipedia.org
The germanium atom in this compound is expected to exhibit a tetrahedral coordination geometry. wikipedia.orgnumberanalytics.comlibretexts.orgyoutube.comyoutube.com This is the most common geometry for tetravalent, four-coordinate organogermanium compounds of the type GeR₄₋ₙXₙ. wikipedia.org The central germanium atom would be bonded to three methyl groups and the oxygen atom of the benzoate group.
The coordination environment of the germanium atom in related organogermanium(IV) catecholate complexes is a slightly distorted tetrahedron. mdpi.com This slight distortion from ideal tetrahedral geometry is common and arises from the different steric and electronic nature of the substituents.
The following table presents typical coordination geometries for organogermanium compounds.
| Compound Type | Coordination Number | Typical Geometry | Source |
| GeR₄ | 4 | Tetrahedral | wikipedia.org |
| Organogermanium(IV) Catecholates | 4 | Distorted Tetrahedral | mdpi.com |
| Germatranes | 5 | Trigonal Bipyramidal | encyclopedia.pub |
This table illustrates common coordination geometries in organogermanium chemistry.
The way molecules arrange themselves in a crystal, known as crystal packing, is influenced by intermolecular forces such as van der Waals interactions and, if present, hydrogen bonds. In the absence of strong hydrogen bond donors in this compound, the crystal packing would be primarily governed by van der Waals forces.
Many organogermanium compounds, particularly those with alkyl substituents, have low melting points, which can make obtaining single crystals suitable for X-ray diffraction challenging. In such cases, in-situ crystallization techniques are invaluable. oup.com These methods involve growing a single crystal directly on the diffractometer at low temperatures from a liquid or amorphous solid.
Techniques such as zone melting or controlled cooling of a capillary-sealed sample can be employed. The use of in-situ crystallization has been successfully applied to a variety of low-melting organic and organometallic compounds, enabling their structural elucidation. rsc.orgresearchgate.netresearchgate.net Advanced methods, including microbatch under-oil and encapsulated nanodroplet crystallization, have also been developed for small organic molecules and could be applicable to organogermanium compounds. rsc.org
Reactivity and Mechanistic Studies of Benzoyloxy Trimethyl Germane and Its Analogues
Germanium-Oxygen Bond Reactivity and Cleavage Mechanisms
The germanium-oxygen (Ge-O) single bond is a key locus of reactivity in (benzoyloxy)(trimethyl)germane. Its cleavage is central to many of the compound's characteristic reactions, including hydrolysis, solvolysis, and other nucleophilic substitutions.
The Ge-O bond in organogermanium compounds is susceptible to hydrolysis. In the case of this compound, hydrolysis is expected to cleave the bond, yielding trimethylgermanol and benzoic acid. While specific kinetic studies on this compound are not extensively documented, the mechanism can be inferred from extensive research on the hydrolysis of analogous esters and other organogermanium compounds.
The reaction likely proceeds via a nucleophilic acyl substitution mechanism where a water molecule attacks the electrophilic carbonyl carbon of the benzoyloxy group. This forms a tetrahedral intermediate. The subsequent collapse of this intermediate can result in the cleavage of the oxygen-germanium bond, with the trimethylgermoxy group (-OGeMe₃) acting as the leaving group, which is then protonated to form trimethylgermanol.
Studies on related compounds, such as phenoxygermanes, show that the Ge-O bond is significantly more reactive towards hydrolysis than the silicon-oxygen (Si-O) bond in analogous silanes. For instance, tributylphenoxygermane undergoes acid-catalyzed hydrolysis 5 x 10⁵ times faster than its silicon counterpart, a reactivity difference attributed to the greater polarizability and larger atomic radius of germanium, which facilitates nucleophilic attack. minia.edu.eg The hydrolysis of benzoate (B1203000) esters is also well-studied, with kinetic data available for various substituted systems, providing a framework for understanding the electronic effects on the reaction rate. rsc.orgresearchgate.netresearchgate.net
Table 1: Second-Order Rate Constants (k₂) for Alkaline Hydrolysis of Substituted Phenyl Benzoates in 2.25 M aq. n-Bu₄NBr at 50 °C
| Substituent (X) in C₆H₅CO₂C₆H₄–X | k₂ (M⁻¹ s⁻¹) |
| H | 0.135 |
| 3-Cl | 0.811 |
| 3-CH₃ | 0.098 |
| 3-NH₂ | 0.055 |
| 3-NO₂ | 2.56 |
| 4-F | 0.385 |
| 4-NO₂ | 4.86 |
| 2-Cl | 0.287 |
| 2-F | 0.176 |
| 2-CH₃ | 0.024 |
| 2-OCH₃ | 0.031 |
| 2-NO₂ | 2.01 |
This data, from the hydrolysis of phenyl benzoates, serves as an analogy for the electronic effects that would influence the cleavage of the benzoyloxy group in the target compound. Data sourced from rsc.org.
Beyond hydrolysis, the Ge-O bond can be cleaved by a variety of other nucleophiles. The general reaction pattern follows that of nucleophilic acyl substitution, where a nucleophile attacks the carbonyl carbon. libretexts.orgyoutube.com The stability of the potential leaving group is a critical factor in these reactions. libretexts.org In this compound, the cleavage would result in the displacement of the trimethylgermoxy group.
The reaction can be promoted by converting the hydroxyl group of a carboxylic acid into a better leaving group, such as an acyl chlorosulfite in reactions with thionyl chloride. libretexts.org Similarly, the -OGeMe₃ moiety in this compound is a leaving group that can be displaced by stronger nucleophiles. For example, reactions with amines would be expected to produce the corresponding benzamide (B126) and trimethylgermanol. The mechanism involves the formation of a tetrahedral intermediate, which then collapses to expel the most stable leaving group. libretexts.orglibretexts.org
Germanones, which feature a germanium-oxygen double bond (Ge=O), are highly reactive and typically transient species. Theoretical studies on the reactivity of the Ge=O bond in germanone (B8691468) (H₂Ge=O) provide insight into the fundamental mechanisms of heterolytic sigma bond cleavage. unca.edulumenlearning.comlibretexts.org The Ge=O bond is highly polarized, which facilitates the heterolytic cleavage of σ-bonds from various substrates. unca.edulumenlearning.comlibretexts.org
Quantum mechanical and molecular dynamics simulations show that substrates like water, ammonia, and acetone (B3395972) first coordinate to the electrophilic germanium atom. unca.edulumenlearning.comlibretexts.org This initial coordination is crucial and plays a significant role in promoting the subsequent cleavage of the substrate's σ-bond across the Ge=O bond. unca.edulumenlearning.comlibretexts.org In contrast, substrates like H₂, CH₄, and SiH₄ first approach the nucleophilic oxygen atom. unca.edulumenlearning.comlibretexts.org For the reaction with water, simulations indicate that the kinetic energy of the coordinated cluster becomes concentrated on the water's oxygen atom, causing strong oscillations of the Ge-O(water) coordinate bond. This vibrational energy is then transferred to facilitate the breaking of the O-H bond, demonstrating that both electronic and dynamic factors are key driving forces for the cleavage process. unca.edulumenlearning.comlibretexts.org
Reactions Involving the Benzoyloxy Moiety
The benzoyloxy portion of the molecule offers a different set of reactive possibilities, including radical processes initiated by bond homolysis and electrophilic or nucleophilic substitution on the aromatic ring.
The structure of the benzoyloxy group is reminiscent of that in benzoyl peroxide, a well-known radical initiator. This suggests the possibility that this compound could undergo homolytic cleavage to generate radicals. The most likely point of cleavage would be the oxygen-oxygen bond if it were a peroxide, but in this case, the likely bonds for homolysis are the Ge-O or the O-CO bonds. The homolytic cleavage of a C-O bond typically requires significant energy, with activation energies in the range of 251–293 kJ·mol⁻¹. researchgate.net
Thermal decomposition studies of related carboxylate compounds can provide an indication of the molecule's stability. For instance, the thermal decomposition of carboxylic acids on copper surfaces occurs between approximately 500 and 650 K (227 and 377 °C). rsc.org Studies on various ammonium (B1175870) carboxylates show decomposition temperatures ranging from 133 °C to 204 °C. unca.edu While these processes are not explicitly defined as radical initiations, they establish a temperature range for the fragmentation of the carboxylate structure. The thermal decomposition of perfluorocarboxylic acids has been shown to proceed through radical intermediates. nih.gov However, the use of this compound as a practical radical initiator is not well-established in the literature, suggesting this pathway may not be efficient or may be superseded by other reaction types.
Table 2: Peak Decomposition Temperatures for Analogous Carboxylate Salts
| Compound | Peak Decomposition Temperature (°C) |
| Ammonium Acetate | 133.8 |
| Ammonium Benzoate | 194.7 |
| Ammonium Salicylate | 204.2 |
This data provides context for the thermal stability of the carboxylate moiety. Data sourced from unca.edu.
The aromatic ring of the benzoyloxy group can undergo electrophilic substitution, but its reactivity is heavily influenced by the substituent, -COOGeMe₃. This group is analogous to the ester group (-COOR) in compounds like methyl benzoate. youtube.comyoutube.com The carbonyl group is electron-withdrawing due to both induction and resonance, which deactivates the aromatic ring towards electrophilic attack. minia.edu.eglibretexts.orgwikipedia.org This deactivation means that harsher reaction conditions are required for substitution compared to benzene. lumenlearning.com
The electron-withdrawing nature of the carbonyl group preferentially draws electron density from the ortho and para positions, leaving the meta position as the most electron-rich site for an incoming electrophile. libretexts.orglibretexts.org Therefore, the -COOGeMe₃ group is expected to be a meta-director . youtube.com
A classic example of this directing effect is the nitration of methyl benzoate, which requires a potent nitrating mixture (concentrated nitric and sulfuric acids) and yields methyl 3-nitrobenzoate as the major product. youtube.comyoutube.com The mechanism involves the attack of the nitronium ion (NO₂⁺) at the meta position of the deactivated ring. youtube.comyoutube.comyoutube.com By analogy, the nitration of this compound would be predicted to produce (3-nitrobenzoyloxy)(trimethyl)germane.
Table 3: Directing Effects of Common Substituents in Electrophilic Aromatic Substitution
| Substituent Group | Type | Directing Effect |
| -NH₂, -OH, -OR | Activating | Ortho, Para |
| -Alkyl (e.g., -CH₃) | Activating | Ortho, Para |
| -Halogen (-F, -Cl, -Br) | Deactivating | Ortho, Para |
| -COOR, -COOH, -CHO | Deactivating | Meta |
| -NO₂, -CN, -SO₃H | Deactivating | Meta |
The -COOGeMe₃ group is expected to fall into the same category as other ester and carbonyl groups (highlighted). Data sourced from minia.edu.egwikipedia.orglibretexts.org.
Reactivity at the Trimethylgermyl Group
The trimethylgermyl moiety is a key functional group that dictates the reactivity of compounds like this compound. Its participation in various chemical transformations highlights the versatility of organogermanium compounds in modern synthetic chemistry.
Hydrogenation of Aryl Germanes to Saturated Analogues
A significant advancement in organogermanium chemistry is the catalytic hydrogenation of aromatic germanes to their corresponding cis-selective saturated carbo- and heterocyclic analogues. nih.govnih.gov This transformation provides a direct method for creating three-dimensional germanium-containing frameworks from readily available two-dimensional aromatic precursors. nih.govacs.org
Nishimura's catalyst, a combination of rhodium and platinum oxides (Rh₂O₃/PtO₂·H₂O), has proven to be highly effective for this purpose, affording isolated yields of up to 96%. nih.govacs.org This hydrogenation strategy demonstrates remarkable functional group tolerance, accommodating moieties such as trifluoromethyl (-CF₃), ether (-OR), fluoride (B91410) (-F), boronic ester (-Bpin), and silyl (B83357) (-SiR₃) groups. nih.govnih.govacs.org
The hydrogenation of various trimethyl(aryl)germanes proceeds with high yields under optimized conditions. acs.org For instance, trimethyl(phenyl)germane can be hydrogenated to its saturated counterpart in very high yield. acs.org Similarly, naphthyl and aryl alkyl systems functionalized with a trimethylgermyl group are efficiently hydrogenated. acs.org However, studies indicate that the hydrogenation of aromatic germanes bearing functional groups proceeds more slowly than that of non-functionalized variants. nih.govacs.org For example, the hydrogenation of one functionalized aryl germane (B1219785) was observed to be approximately seven times slower than its non-functionalized parent compound. acs.org
Table 1: Selected Examples of Hydrogenation of Aryl Germanes
| Substrate | Product | Yield (%) | Reference |
|---|---|---|---|
| Trimethyl(phenyl)germane | Trimethyl(cyclohexyl)germane | High | acs.org |
| (4-Trifluoromethylphenyl)trimethylgermane | (4-Trifluoromethylcyclohexyl)trimethylgermane | Good | nih.gov |
| (4-Fluorophenyl)trimethylgermane | (4-Fluorocyclohexyl)trimethylgermane | 34 | nih.gov |
| Naphthyltrimethylgermane | Decahydronaphthyltrimethylgermane | Good | acs.org |
Cross-Coupling Reactions (e.g., Palladium-Catalyzed)
Organogermanium compounds, historically considered less reactive than their silicon or tin counterparts in traditional palladium-catalyzed cross-coupling reactions, have emerged as unique and valuable coupling partners. acs.org Their reactivity is not typically harnessed through the conventional Pd(0)/Pd(II) catalytic cycle, where they are often inert. acs.orgwikipedia.org
Instead, the activation of the Carbon-Germanium (C-Ge) bond is achieved through an electrophilic aromatic substitution (SEAr)-type pathway. acs.orgwikipedia.org This distinct mechanism is facilitated by highly electrophilic catalysts, such as cationic palladium nanoparticles or palladium complexes with electron-withdrawing ligands like trifluoroacetate (B77799) (Pd(TFA)₂). wikipedia.org This unique mode of activation allows for exceptional chemoselectivity, enabling the germane functionality to be coupled preferentially while other common cross-coupling groups like boronic esters or halides remain untouched. acs.orgwikipedia.org This "orthogonal reactivity" makes organogermanes highly valuable for sequential, multi-step synthetic strategies. acs.org
For example, aryl germanes can be efficiently coupled with aryl iodides using palladium nanoparticle catalysis, tolerating a wide array of other functional groups that would typically react under standard coupling conditions. acs.org Furthermore, the development of specialized phosphine (B1218219) ligands has enabled the practical palladium-catalyzed sp²–sp³ cross-coupling of alkyl carbagermatranes. acs.org In these reactions, chiral secondary benzyl (B1604629) carbagermatranes have been shown to react with complete inversion of stereochemistry, which is consistent with an "Sₑ2(open) Inv" transmetalation pathway. acs.org
Kinetic Investigations of Reaction Pathways
Understanding the kinetics of reactions involving organogermanes is crucial for optimizing reaction conditions and elucidating underlying mechanisms. This involves determining rate laws, activation parameters, and the influence of the reaction environment.
Rate Law Determination and Activation Parameters
A rate law is an equation that links the rate of a reaction to the concentration of its reactants. khanacademy.org For a generic reaction, the rate is often proportional to the concentration of each reactant raised to a power, known as the order of the reaction with respect to that reactant. khanacademy.orglibretexts.org These orders must be determined experimentally and are not necessarily related to the stoichiometric coefficients of the balanced chemical equation. khanacademy.orgkhanacademy.org
Detailed kinetic studies on the decomposition of germane (GeH₄) provide insight into the methodologies used. In these studies, microcanonical kinetic constants were determined using RRKM theory, and the master equation was integrated via a stochastic approach. nih.gov The main decomposition channel leads to the formation of germylene (GeH₂) and molecular hydrogen. nih.gov The kinetic constants for these decomposition pathways were determined as a function of temperature and pressure. nih.gov
Table 2: High and Low-Pressure Kinetic Constants for Germane Decomposition
| Decomposition Reaction | Pressure Limit | Rate Constant (k) | Reference |
|---|---|---|---|
| GeH₄ → GeH₂ + H₂ | High | 6.4 x 10¹³ (T/K)⁰.²⁷² exp(-26700 K/T) s⁻¹ | nih.gov |
| Low | 2.7 x 10⁴⁸ (T/K)⁻⁹.⁰⁵ exp(-31600 K/T) cm³ mol⁻¹ s⁻¹ | ||
| GeH₂ → Ge + H₂ | High | 6.02 x 10¹² (T/K)⁰.²⁰³ exp(-19660 K/T) s⁻¹ | nih.gov |
| Low | 1.6 x 10²⁶ (T/K)⁻³.⁰⁶ exp(-21121 K/T) cm³ mol⁻¹ s⁻¹ |
Activation parameters, such as the enthalpy of activation (ΔH‡) and entropy of activation (ΔS‡), provide deeper mechanistic insights. For instance, the dissociation of GeH₂ to atomic germanium and H₂ is a spin-forbidden reaction with a calculated activation energy of 160.3 kJ mol⁻¹. nih.gov
Solvent Effects on Reaction Kinetics
The effect of a solvent depends on its properties, such as polarity and its ability to act as a hydrogen bond donor (protic) or not (aprotic). youtube.com For example, in substitution reactions, increasing solvent polarity generally speeds up Sₙ1 reactions by stabilizing the carbocation intermediate, but it can slow down Sₙ2 reactions by stabilizing the nucleophile, making it less reactive. youtube.com
In studies of phospho group transfer reactions, moving from water to 95% dimethyl sulfoxide (B87167) (DMSO), a polar aprotic solvent, resulted in a dramatic rate acceleration. nih.gov This was attributed to a significant enthalpic stabilization of the transition state by the DMSO. nih.gov While specific kinetic data on the solvent effects for this compound reactions are not detailed in the reviewed literature, these principles suggest that solvent choice would be a critical parameter in controlling its reactivity, with polar aprotic solvents potentially accelerating reactions that proceed through polar transition states.
Mechanistic Proposals and Investigations
The elucidation of reaction mechanisms is a primary goal of kinetic and reactivity studies. For the reactions involving organogermanes, several mechanistic pathways have been proposed and investigated.
For the hydrogenation of aryl germanes , the consistent observation of cis-selective product formation is a key mechanistic indicator. nih.govnih.govacs.org This stereochemical outcome strongly suggests that the delivery of hydrogen atoms to the aromatic ring occurs from the same face, likely mediated by the surface of the heterogeneous rhodium-platinum catalyst. The substrate adsorbs onto the catalyst surface, and hydrogen is added sequentially to the coordinated ring.
In the realm of palladium-catalyzed cross-coupling , the mechanism deviates from the norm. As discussed previously, extensive studies support an electrophilic aromatic substitution (SEAr)-type pathway for the activation of the C-Ge bond, particularly with electrophilic palladium catalysts. acs.orgwikipedia.org This is in stark contrast to the typical transmetalation step seen with other organometallics. This SEAr mechanism involves the electrophilic attack of the palladium center on the electron-rich aromatic ring of the germane, leading to the cleavage of the C-Ge bond. For the coupling of alkyl carbagermatranes, the observed inversion of stereochemistry at a chiral center points to a concerted Sₑ2(open) Inv mechanism , providing further evidence for the unique electronic demands of germanium-based nucleophiles in transmetalation. acs.org
Ionic versus Radical Processes
The reactivity of this compound, like many organogermanium compounds, is characterized by its ability to undergo reactions through both ionic and radical pathways. The preferred mechanism is often dictated by the nature of the reactants, the reaction conditions such as temperature and light, and the presence of initiators or catalysts.
Organogermanium compounds are situated between organosilanes and organostannanes in Group 14 of the periodic table, and their reactivity reflects this position. rsc.org The Germanium-Carbon bond is stable and relatively non-polar, while the Germanium-Oxygen bond in the benzoyloxy group is polarized, making it susceptible to nucleophilic attack at the germanium center, a hallmark of an ionic process . documentsdelivered.comnih.gov In such reactions, the germanium atom acts as an electrophilic center, and the benzoyloxy group serves as a leaving group. These nucleophilic substitution reactions are common for organogermanium halides and related compounds and are generally considered to proceed via an ionic mechanism. wikipedia.orgresearchgate.net For instance, the reaction of an organogermanium compound with a nucleophile (Nu⁻) can be depicted as a classical S_N2-type reaction at the germanium center.
Conversely, organogermanium compounds are also known to participate in radical reactions . rsc.orgacs.org The Germanium-Hydrogen bond, if present in a related analogue like a germane, is known to be a source of germyl (B1233479) radicals. While this compound does not possess a Ge-H bond, radical processes can be initiated through other means, such as photolysis or the use of radical initiators. In such scenarios, homolytic cleavage of a bond, potentially the Ge-O or a C-H bond on the trimethylgermyl moiety under harsh conditions, could generate a germyl radical. These germyl free radicals are key intermediates in various transformations. wikipedia.org The propensity for organogermanium compounds to engage in radical chemistry is a significant aspect of their utility in organic synthesis, particularly in photo-induced reactions. rsc.org
The dichotomy between ionic and radical pathways can be influenced by the reaction partner. For example, reactions with strong nucleophiles in polar solvents would favor an ionic mechanism, while reactions with radical initiators (e.g., AIBN) or under photochemical conditions would promote a radical pathway. The specific substituents on the germanium atom and the carboxylate group can also modulate this reactivity.
Characterization of Transient Intermediate Species
The elucidation of reaction mechanisms involving this compound necessitates the characterization of transient intermediates. While direct observation of these species is often challenging due to their short lifetimes, their existence can be inferred through a combination of spectroscopic techniques, trapping experiments, and computational studies.
In ionic pathways , the primary transient species are germanonium ions or pentacoordinate germanium intermediates. In a nucleophilic substitution reaction, the attacking nucleophile can form a transient pentacoordinate species with the germanium center. This intermediate would have a trigonal bipyramidal geometry, which then collapses to the product by expelling the leaving group. While germanonium ions (R₃Ge⁺) are generally unstable, their transient existence can be postulated in polar, non-coordinating solvents.
In the context of radical processes , the key transient intermediate is the trimethylgermyl radical, (CH₃)₃Ge•. rsc.org The formation of this radical can be achieved through various methods, and its presence can be detected using techniques like Electron Spin Resonance (ESR) spectroscopy. The trimethylgermyl radical is a neutral species with an unpaired electron on the germanium atom. Its geometry is thought to be pyramidal. Further reactions of this radical, such as addition to multiple bonds or hydrogen abstraction, would then propagate the radical chain.
Another potential transient species in reactions of organogermanium compounds are germylenes, which are germanium analogues of carbenes. wikipedia.org However, the formation of germylenes from a tetravalent compound like this compound would require more forcing conditions.
Computational studies, particularly Density Functional Theory (DFT) calculations, have become an invaluable tool for characterizing the structures and energies of these transient intermediates. documentsdelivered.comnih.gov These theoretical models can provide insights into the reaction pathways and help to distinguish between different possible mechanisms by comparing the activation barriers for ionic and radical steps.
Comparative Mechanistic Studies with Silicon and Tin Analogues
The reactivity and mechanistic pathways of this compound are best understood when compared with its silicon and tin analogues: (Benzoyloxy)(trimethyl)silane and (Benzoyloxy)(trimethyl)stannane. The differing metallic character and bond strengths of Si, Ge, and Sn lead to distinct reactivity profiles.
Generally, the reactivity of organometallic compounds of Group 14 elements increases down the group (Si < Ge < Sn). wikipedia.org This trend is reflected in both ionic and radical reactions.
Ionic Reactivity:
In nucleophilic substitution reactions at the central metal atom, the order of reactivity is typically Si < Ge < Sn. The larger atomic radius and more diffuse orbitals of tin make it more susceptible to nucleophilic attack, facilitating the formation of pentacoordinate intermediates. The Ge-O bond is more polarized and weaker than the Si-O bond, but stronger than the Sn-O bond. This is reflected in the rates of hydrolysis and other nucleophilic substitution reactions.
| Feature | (Benzoyloxy)(trimethyl)silane | This compound | (Benzoyloxy)(trimethyl)stannane |
| Relative Reactivity in Nucleophilic Substitution | Lowest | Intermediate | Highest |
| M-O Bond Strength | Highest | Intermediate | Lowest |
| Propensity for Pentacoordination | Lower | Intermediate | Higher |
Radical Reactivity:
In radical reactions, the trend is also generally Si < Ge < Sn. The M-C and M-H (in analogous hydrides) bond dissociation energies decrease down the group, making the formation of the corresponding radicals easier. For instance, the ease of formation of the trimethylmetal radical follows the order (CH₃)₃Si• < (CH₃)₃Ge• < (CH₃)₃Sn•. This makes organotin compounds, such as tributyltin hydride, very common reagents in radical chemistry. Organogermanium compounds exhibit intermediate radical reactivity. rsc.org
| Feature | Trimethylsilyl (B98337) Radical ((CH₃)₃Si•) | Trimethylgermyl Radical ((CH₃)₃Ge•) | Trimethylstannyl Radical ((CH₃)₃Sn•) |
| Ease of Formation | Lowest | Intermediate | Highest |
| M-H Bond Dissociation Energy (in (CH₃)₃MH) | ~90 kcal/mol | ~82 kcal/mol | ~74 kcal/mol |
| Application in Radical Chemistry | Less Common | Common | Very Common |
These comparative studies highlight the unique position of organogermanium compounds. They are often more reactive than their silicon counterparts, allowing for reactions under milder conditions, but are generally more stable and less toxic than their tin analogues, making them attractive alternatives in many synthetic applications. The choice between a silicon, germanium, or tin reagent often depends on the desired balance between reactivity and stability for a specific chemical transformation.
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations
Quantum chemical calculations have become indispensable tools in modern chemistry, enabling the prediction and interpretation of molecular properties with remarkable accuracy. For organogermanium compounds, these calculations provide fundamental information about their geometry, stability, and electronic characteristics.
Density Functional Theory (DFT) has emerged as a workhorse in computational chemistry due to its favorable balance of accuracy and computational cost. It is widely applied to study organogermanium compounds, including those with Ge-O bonds. DFT calculations are instrumental in predicting molecular geometries, vibrational frequencies (for comparison with experimental IR and Raman spectra), and electronic properties. For instance, DFT has been successfully used to investigate the redox chemistry of acylgermanes, where it helped in the characterization of acylgermane radical anions formed during reduction processes. nih.govresearchgate.net In studies of germanium-based photoinitiators, DFT calculations have been crucial in understanding their electronic absorption spectra and the efficiency of radical generation. nih.govresearchgate.net
Furthermore, DFT methods, such as B3LYP, are employed to calculate the structure of complex germanium compounds, like those with amino acid ligands, and to simulate their IR spectra to confirm their structural assignments. mdpi.com The choice of functional and basis set is critical for obtaining reliable results, and various combinations are often benchmarked against experimental data where available. ethernet.edu.etacs.org For example, studies on various molecules have shown that functionals like PBE0 can provide good geometric and zero-point energy predictions even with modest basis sets. acs.org
Table 1: Representative DFT Functionals and Basis Sets Used in Organogermanium Compound Studies
| Functional | Basis Set | Typical Application |
| B3LYP | 6-311++G(2d,2p) | Structural optimization and IR spectra simulation of germanium complexes. mdpi.com |
| PBE0 | 6-311G(d) | Geometry optimization and thermochemical analysis. acs.org |
| B3PW91 | - | Used in conjunction with experimental data for vibrational analysis. ethernet.edu.etresearchgate.net |
This table is illustrative and based on general applications in computational chemistry for related compounds.
Ab initio calculations, which are based on first principles without empirical parameterization, offer a high level of theory for probing molecular systems. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and coupled-cluster theory are used for accurate energy calculations and the study of reaction mechanisms. Ab initio methods have been applied to study the thermochemistry of compounds containing first-row atoms, providing a benchmark for the accuracy of other methods. acs.orgnih.gov
For germanium-containing systems, ab initio calculations have been used to investigate the structural and electronic properties of 2D germanium-based nanomaterials, such as GeO and GeC, predicting their stability and electronic band gaps. researchgate.net Such studies provide fundamental insights into the nature of germanium bonding with other elements. In the context of organogermanium carboxylates, ab initio calculations could be employed to accurately model the potential energy surface of reactions, such as hydrolysis or esterification, and to elucidate the nature of transition states. nih.gov
Elucidation of Electronic Structure and Bonding
Understanding the electronic structure and the nature of chemical bonds is fundamental to predicting the chemical and physical properties of a molecule. For (Benzoyloxy)(trimethyl)germane, the key features are the germanium-oxygen bond and the potential for coordination changes at the germanium center.
The germanium-oxygen (Ge-O) bond is a key functional group in this compound. Computational studies on related organogermanium compounds containing Ge-O bonds reveal that this bond is significantly polarized, with the oxygen atom carrying a partial negative charge and the germanium atom a partial positive charge. This polarization influences the reactivity of the molecule, making the germanium atom susceptible to nucleophilic attack and the oxygen atom a potential site for protonation or coordination to Lewis acids.
In organogermanium compounds, back-donation from the π-electrons of oxygen atoms to the vacant d-orbitals of the germanium atom can occur, leading to a dπ-pπ interaction that strengthens the Ge-O bond. nih.gov This effect is particularly pronounced in hypercoordinate germanium species. The coordination number of germanium can influence the strength and length of the Ge-O bond, with higher coordination numbers generally leading to longer and weaker bonds.
Germanium, like other elements in group 14, can expand its coordination sphere beyond four, a phenomenon known as hypercoordination. This is particularly relevant in the context of reaction mechanisms involving nucleophilic attack at the germanium center. Theoretical studies on the reactions of organogermanium compounds often reveal the formation of pentacoordinate or even hexacoordinate transition states or intermediates. nih.gov
For instance, in the hydrolysis of an organogermanium carboxylate, a water molecule could coordinate to the germanium atom, forming a pentacoordinate intermediate. The stability of such hypercoordinated species is influenced by the nature of the substituents on the germanium atom. Electron-withdrawing groups tend to stabilize hypercoordinated structures. Computational analysis of these transition states is crucial for understanding the reaction kinetics and stereochemical outcomes. nih.gov Studies on related systems, such as organotin carboxylates, have shown that the geometry of these hypercoordinated intermediates can range from trigonal bipyramidal to square pyramidal. researchgate.net
Reaction Pathway and Transition State Analysis
Computational chemistry is a powerful tool for mapping out the potential energy surfaces of chemical reactions, allowing for the detailed analysis of reaction pathways and the characterization of transition states. For this compound, key reactions would include its formation (esterification) and its cleavage (hydrolysis or transesterification).
Theoretical analysis of reaction mechanisms, for example in the substitution reactions of acetals with acyloxy groups, has shown that multiple pathways can be operative. nih.gov The nature of the nucleophile and the electronic properties of the participating groups can determine whether the reaction proceeds through a more stabilized cyclic intermediate or a more reactive open-chain species. nih.gov These findings can be extrapolated to understand the reactivity of the acyloxy group in this compound.
Computational studies on the reaction of acylgermanes have elucidated single electron transfer (SET) mechanisms, identifying stable radical anion intermediates. nih.govresearchgate.net While not directly analogous to a carboxylate ester, these studies highlight the ability of computational methods to unravel complex reaction pathways in organogermanium chemistry. The analysis of transition state structures, including their geometry, energy, and vibrational frequencies, allows for the calculation of activation energies and reaction rates, providing a deeper understanding of the factors that control chemical reactivity.
Energy Barriers and Reaction Kinetics Prediction
Detailed theoretical studies predicting the energy barriers and reaction kinetics specifically for this compound are not extensively available in the reviewed literature. However, general principles of computational chemistry can be applied to hypothesize the reactivity of this organogermanium compound.
The primary reaction pathways for similar organometallic esters involve substitution or elimination reactions. Theoretical models, such as Density Functional Theory (DFT), would be instrumental in mapping the potential energy surface for reactions involving this compound. For instance, the hydrolysis of the ester bond would proceed through a transition state where a water molecule attacks the germanium or carbonyl carbon. Calculating the energy of this transition state would provide the activation energy barrier for the reaction.
Furthermore, kinetic predictions would rely on Transition State Theory (TST), which uses the calculated activation energy and vibrational frequencies to estimate the reaction rate constant. The accuracy of these predictions is highly dependent on the level of theory and the basis set employed in the calculations. For a molecule containing a heavy atom like germanium, relativistic effects might also need to be considered for high-accuracy predictions.
A hypothetical study could compare the reaction kinetics of this compound with its silicon and tin analogs, (benzoyloxy)(trimethyl)silane and (benzoyloxy)(trimethyl)stannane, respectively. This would provide insights into the influence of the metallic center on the reactivity of the ester. It is anticipated that the reaction rates would differ due to the varying electronegativity and bond strengths of the Ge-O, Si-O, and Sn-O bonds.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations offer a computational microscope to observe the dynamic behavior of molecules over time. For this compound, MD simulations could provide valuable insights into its structural dynamics and interactions with its environment.
Conformational Analysis and Flexibility
The flexibility of this compound arises from the rotational freedom around several single bonds, primarily the Ge-O, O-C, and C-C bonds of the benzoate (B1203000) group. Molecular dynamics simulations can explore the conformational landscape of the molecule by simulating its motion over nanoseconds or even microseconds.
The primary dihedral angles that define the conformation of this compound are:
τ1 (C-O-Ge-C): Rotation around the Ge-O bond.
τ2 (O-C-C-C): Rotation of the benzoate group relative to the O-C bond.
MD simulations would reveal the preferred values of these dihedral angles and the energy barriers between different conformational states. This information is crucial for understanding the molecule's shape and how it might interact with other molecules, such as receptors or solvent molecules.
A typical MD simulation would involve placing a single molecule of this compound in a simulation box, either in a vacuum or surrounded by solvent molecules. The trajectory of the molecule would be calculated by integrating Newton's equations of motion, providing a time-resolved view of its conformational changes.
Solvent Effects Modeling
The behavior of this compound in solution is significantly influenced by the solvent. Molecular dynamics simulations are an excellent tool for modeling these solvent effects explicitly.
In an MD simulation including a solvent, the simulation box would be filled with solvent molecules (e.g., water, chloroform, or dimethyl sulfoxide) surrounding the this compound molecule. The simulation would then capture the dynamic interactions between the solute and the solvent, such as hydrogen bonding and van der Waals forces.
Key aspects that can be studied include:
Solvation Shell Structure: The arrangement of solvent molecules around the solute can be characterized by calculating radial distribution functions (RDFs). This would reveal, for example, whether polar solvent molecules preferentially interact with the ester group or the nonpolar trimethylgermyl group.
Diffusion: The diffusion coefficient of this compound in different solvents can be calculated from the mean square displacement of the molecule over time. This is a fundamental property that governs its transport in a liquid medium.
Conformational Preferences in Solution: The presence of a solvent can alter the conformational equilibrium of the molecule compared to the gas phase. MD simulations can quantify these changes, providing a more realistic picture of the molecule's structure in a chemical or biological environment.
Spectroscopic Property Prediction from Theoretical Models
Theoretical models, particularly quantum chemical calculations, are powerful tools for predicting the spectroscopic properties of molecules. These predictions can aid in the interpretation of experimental spectra and the structural elucidation of new compounds.
For this compound, the following spectroscopic properties can be predicted:
Infrared (IR) Spectroscopy: By calculating the vibrational frequencies of the molecule, a theoretical IR spectrum can be generated. The positions and intensities of the predicted peaks can be compared with experimental data to confirm the molecular structure. Key vibrational modes for this compound would include the Ge-C stretching and bending modes, the C=O stretching of the ester group, and the aromatic C-H stretching and bending modes.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the chemical shifts of the ¹H, ¹³C, and even the less common ⁷³Ge nuclei. These predictions are based on calculating the magnetic shielding tensors for each nucleus in the molecule. Comparing the predicted and experimental NMR spectra is a standard method for structure verification.
Ultraviolet-Visible (UV-Vis) Spectroscopy: The electronic transitions of this compound can be calculated using time-dependent density functional theory (TD-DFT) or other excited-state methods. These calculations provide the excitation energies and oscillator strengths, which correspond to the positions and intensities of the absorption bands in the UV-Vis spectrum. The predicted spectrum would likely show absorptions related to the π → π* transitions of the aromatic ring.
Coordination Chemistry of Organogermanium Carboxylates
Coordination Modes of Carboxylate Ligands to Germanium
The carboxylate group (-COO⁻) is a versatile ligand that can coordinate to a metal center, such as germanium, in several distinct modes. The specific mode of coordination influences the structural and electronic properties of the resulting complex. The primary coordination modes involve either one or both of the oxygen atoms of the carboxylate moiety.
Monodentate and Bidentate Coordination
Carboxylate ligands can bind to a germanium center in a monodentate fashion, where only one of the carboxylate oxygen atoms forms a bond with the germanium atom. Alternatively, they can exhibit bidentate coordination, utilizing both oxygen atoms. Bidentate coordination is further subdivided into two types:
Chelating Bidentate : Both oxygen atoms of a single carboxylate ligand bind to the same germanium center, forming a four-membered ring.
Bridging Bidentate : The two oxygen atoms of the carboxylate ligand bind to two different metal centers, acting as a bridge between them.
The distinction between these coordination modes can often be determined using infrared (IR) spectroscopy by analyzing the difference (Δν) between the asymmetric (ν_asym_) and symmetric (ν_sym_) stretching frequencies of the COO⁻ group. A large Δν value is typically indicative of a monodentate interaction, while a smaller Δν value suggests a bidentate mode. researchgate.net For instance, in some metal carboxylates, a Δν value significantly higher than that of the ionic carboxylate salt points to monodentate coordination, whereas values between the ionic reference and ~200 cm⁻¹ suggest a bridging bidentate arrangement. researchgate.net A significantly lower Δν value often indicates a chelating bidentate mode. researchgate.net
In the context of (Benzoyloxy)(trimethyl)germane, the benzoate (B1203000) ligand can adopt any of these coordination modes depending on the chemical environment. In a simple monomeric state, a monodentate linkage is expected, resulting in a tetracoordinate germanium atom. However, in the solid state or in the presence of other coordinating species, bridging or chelating interactions can lead to the formation of dimers, oligomers, or more complex supramolecular structures.
Table 1: General Coordination Modes of Carboxylate Ligands
Formation of High-Coordinate Germanium Species
While simple organogermanium compounds like tetramethylgermane (B1582461) are typically tetrahedral and tetracoordinate wikipedia.org, germanium has the capacity to expand its coordination sphere by accepting electrons into its empty d-orbitals. nih.gov This leads to the formation of stable hypervalent species, particularly pentacoordinate and hexacoordinate complexes. Carboxylate ligands, especially those with additional donor atoms, play a crucial role in stabilizing these higher coordination states.
Intramolecular Coordination
A primary mechanism for achieving a higher coordination number at a germanium center is through intramolecular coordination. This occurs when a ligand attached to germanium also possesses a pendant donor group, such as a carboxylate anion, that can fold back and coordinate to the germanium atom. nih.gov
A well-studied example is 3-(trihydroxygermyl)propanoic acid (THGP). In aqueous solutions, the carboxylate anion of THGP undergoes intramolecular coordination to the germanium atom's vacant orbital. nih.gov This is facilitated by the free rotation of the propanoic acid side chain, leading to the formation of a cyclic, high-coordinate germanium structure. nih.gov This process is fundamental to the formation of pentacoordinate and hexacoordinate species in solution. nih.gov For a molecule like this compound, while it lacks a flexible chain for intramolecular coordination, the principle remains relevant in reactions where the benzoate ligand might be part of a larger chelating system or in the presence of external donor ligands that induce hypercoordination.
Pentacoordinate and Hexacoordinate Germanium Structures
The formation of stable pentacoordinate and hexacoordinate organogermanium compounds has been extensively documented. nih.govpaperpublications.org These high-coordinate species often adopt specific geometries; pentacoordinate complexes typically exhibit trigonal bipyramidal or square pyramidal structures, while hexacoordinate complexes are generally octahedral. nih.gov
Research has shown that the reaction of certain organogermanium precursors with acids can yield pentacoordinate species. For example, a pentacoordinate germanium compound with a spirocyclic dilactone-like structure was synthesized from a diphenylgermanium dicarboxylic acid compound. elsevierpure.com X-ray crystallography confirmed its trigonal bipyramidal geometry, which incorporated a γ-lactone ring and a dative-bonding carboxylic acid moiety. elsevierpure.com Similarly, reaction of Bu^tGeCl₃ with mercaptoacetic acid also afforded a novel pentacoordinate germanium compound. rsc.org
The Ge-O bond lengths are sensitive to the coordination number of the germanium atom. Generally, the Ge-O bond distance increases with an increasing coordination number. In tetracoordinate organogermanium(IV) catecholate complexes, Ge-O bond lengths are typically in the range of 1.80–1.82 Å. mdpi.com In contrast, for related hexacoordinate germanium(IV) bis-catecholates, these bonds are longer, varying from 1.85 Å to 1.90 Å. mdpi.com This elongation reflects the distribution of electron density over a larger number of bonds in the hypervalent state.
Table 2: Ge-O Bond Lengths in Different Coordination Environments
Interaction with Other Metal Centers in Coordination Complexes
Organogermanium carboxylates, such as this compound, are not limited to forming simple monomeric or homometallic polymeric structures. The carboxylate functionality provides a reactive handle to coordinate to other metal centers, paving the way for the construction of heterometallic coordination complexes and polymers. mdpi.commdpi.com
Heterobimetallic Systems
In heterobimetallic systems, the carboxylate group can act as a bridging ligand, linking an organogermanium unit to a different metal. This has been demonstrated in the synthesis of new triorganotin carboxylates containing germanium, which have the general formula (R¹GeCHR²CH₂COO)Sn(R³)₃. paperpublications.org In these compounds, the carboxylate group bridges the germanium and tin centers. paperpublications.org
The principles governing the interaction of carboxylates with various metals are well-studied. For example, density functional theory studies on the interaction of carboxylates with coinage metals (Cu, Ag, Au) have shown a preference for the μ₂-bridging mode on metal surfaces. nih.gov This suggests that a molecule like this compound could readily act as a ligand for a second metal ion, with the benzoate group bridging the germanium and the new metal center. The formation of such heterobimetallic assemblies can lead to materials with novel structural, electronic, or catalytic properties, combining the features of both metallic elements.
Advanced Synthetic Applications of Organogermanium Esters
Role as Reagents in Stereoselective Synthesis
The unique electronic properties and reactivity of organogermanium compounds have paved the way for their use in stereoselective synthesis, where the controlled formation of specific stereoisomers is paramount. While research on (Benzoyloxy)(trimethyl)germane in this context is not extensively detailed, the broader class of organogermanium compounds demonstrates significant potential. Divalent germanium species, or germylenes, are particularly notable for undergoing oxidative additions and cycloadditions that lead to the stereoselective synthesis of multi-functionalized molecules. osaka-u.ac.jp
Low-valent germanium has been successfully employed in stereoselective allylations and aldol-type reactions with carbonyl compounds. osaka-u.ac.jp Furthermore, the diastereoselective synthesis of five-membered germacycles from the reaction of butadienes with Ge(II) salts has been demonstrated. These germacycles, containing an allylboron moiety, can subsequently react with aldehydes with perfect diastereoselectivity, providing access to complex, stereocontrolled organogermanium structures. osaka-u.ac.jp This highlights the capacity of the germanium center to control the stereochemical outcome of reactions.
Hydrogermylation, the addition of a Ge-H bond across an unsaturated bond, is a fundamental method for preparing organogermanium compounds. wikipedia.org The development of enantioselective hydrogermylation reactions represents a significant goal, as it would provide direct access to chiral organogermanium products. While catalytic hydrogermylation of alkynes using various transition metals like Ru, Pd, Rh, and Co has been established to create vinylgermanes, the specific enantioselective applications involving organogermanium esters are still an emerging area. nih.gov The principles of stereoselective synthesis rely on creating a chiral environment, often through chiral ligands on a metal catalyst or by using chiral auxiliaries, to favor the formation of one enantiomer over the other. ethz.ch
Precursors for Germanium-Containing Materials
Organogermanium compounds are crucial precursors for the fabrication of advanced germanium-containing materials, including thin films and nanoparticles, which have applications in the electronics and optics industries. thermofisher.comias.ac.in
Chemical Vapor Deposition (CVD) is a key technique for depositing high-quality thin films. The choice of precursor is critical and requires specific properties such as sufficient volatility, thermal stability to prevent premature decomposition, and clean decomposition at the desired temperature. ias.ac.ingoogle.com While pyrophoric germane (B1219785) (GeH4) is a common precursor, its hazardous nature has driven research into safer liquid organogermanium alternatives. wikipedia.orgias.ac.in
Organogermanium carboxylates, which are structurally related to this compound, have been successfully used as single-source precursors for depositing germanium thin films via Aerosol Assisted Chemical Vapor Deposition (AACVD). ias.ac.in These precursors offer advantages in terms of their ease of preparation, high solubility in organic solvents, and safer handling compared to germane gas. ias.ac.in
| Organogermanium Precursor | Deposition Method | Application | Reference |
|---|---|---|---|
| Diethyl germanium bis-picolinate | AACVD | Deposition of Ge thin films, which can be oxidized to GeO2 | ias.ac.in |
| Trimethyl germanium quinaldate | AACVD | Deposition of Ge thin films | ias.ac.in |
| Isobutylgermane (IBGe) | CVD | Growth of high-purity Ge and SiGe films | wikipedia.orgresearchgate.net |
| Germanium bis(n-butyl, N,N-diisopropylamidinate) | CVD/ALD | Formation of Germanium-Antimony-Tellurium (GST) films for phase change memory | google.com |
Germanium (Ge) nanoparticles are of great interest for applications ranging from energy storage to biomedical imaging due to their unique size-dependent optical and electronic properties. acs.orgnih.govrsc.org The synthesis of these nanoparticles often relies on the reduction or decomposition of organogermanium precursors. nih.gov
Various methods have been developed to produce Ge nanoparticles from organometallic sources. One approach involves the reduction of organogermanium halide precursors at relatively low temperatures (300 °C), using sulfur and primary amines to generate H₂S in situ as the reducing agent. acs.orgnih.gov This method allows for control over particle size and crystallinity. acs.orgnih.gov Another strategy is the dehydrocoupling of arylgermanium trihydrides at elevated temperatures to form amorphous nanoparticles. elsevierpure.com These chemical synthesis routes offer pathways to Ge nanoparticles that can be colloidally stabilized and dispersed in organic solvents, making them suitable for creating thin films or for further functionalization. mdpi.com
Catalytic Activity of Organogermanium Compounds
While often seen as reagents, organogermanium compounds themselves can exhibit catalytic activity, participating in and facilitating chemical transformations. nih.govacs.orgpaperpublications.org Their reactivity, distinct from silicon and tin analogues, allows for unique catalytic cycles.
In homogeneous catalysis, the catalyst exists in the same phase as the reactants. Certain organogermanium derivatives have been identified as effective homogeneous catalysts. paperpublications.org For instance, a C,N-chelated organogermanium(II) hydride has been shown to catalyze the esterification of aldehydes. nih.govresearchgate.net
Furthermore, organogermanes have emerged as versatile partners in transition-metal-catalyzed cross-coupling reactions. wikipedia.org A unique reactivity mode, proceeding through an electrophilic aromatic substitution (SEAr)-type pathway rather than a conventional transmetalation, has been identified. acs.orgwikipedia.org This allows for orthogonal reactivity, where the germanium functional group can be selectively activated over other common cross-coupling partners like boronic esters or silanes, particularly with electrophilic catalysts such as Pd(TFA)₂ or gold complexes. acs.orgwikipedia.org This chemoselectivity provides a powerful tool for the sequential, controlled functionalization of complex molecules. wikipedia.org
| Catalytic System | Reaction Type | Key Feature | Reference |
|---|---|---|---|
| C,N-chelated organogermanium(II) hydride / KOtBu | Esterification of aldehydes | Organogermanium compound acts as the primary catalyst. | nih.govresearchgate.net |
| ArGeEt₃ / Pd Nanoparticles or Pd(TFA)₂ | Oxidative Cross-Coupling | Orthogonal reactivity compared to other organometallics; proceeds via SEAr pathway. | acs.orgwikipedia.org |
| ArGeEt₃ / Au(I) or Au(III) complexes | C-H Functionalization / Cross-Coupling | ArGeEt₃ is more reactive than aryl silane (B1218182) or boronic ester analogues under these conditions. | wikipedia.org |
Photo-induced Radical Reactions of this compound
This compound, a member of the acylgermane family, has garnered attention as a Type I photoinitiator, particularly for applications in visible light-induced polymerizations. Its efficacy stems from its ability to undergo efficient photo-induced radical reactions, generating reactive species that can initiate polymerization or other radical-mediated transformations. This section delves into the fundamental photochemical processes that underpin the utility of this compound in radical chemistry.
Scheme 1: Photo-induced α-cleavage of this compound
Photolysis of this compound yields a benzoyl radical and a trimethylgermyl radical.
This primary photochemical event is the cornerstone of its function as a photoinitiator. The generation of two different types of radicals offers multiple pathways for subsequent reactions.
Mechanistic Insights
The photo-cleavage process is understood to proceed from the excited triplet state of the molecule following light absorption and intersystem crossing (ISC). nih.gov The n-π* transition associated with the carbonyl group is responsible for the photo-induced cleavage of the Ge-C(O) bond. nih.gov Acylgermanes, in general, exhibit long-wavelength absorption bands, with λmax values often extending into the visible range, which is advantageous for applications such as dental materials where visible light curing is preferred. nih.gov For instance, benzoyltrimethylgermane (B1254869) (BTMGe) has been investigated as a photoinitiator for resin-based dental composites. nih.gov
While detailed spectroscopic studies specifically on the transient species generated from this compound are not extensively available, analogies can be drawn from studies on similar acylgermanes. Time-resolved electron paramagnetic resonance (EPR) and transient absorption spectroscopy on related compounds have confirmed the formation of the primary benzoyl and germyl (B1233479) radicals.
Reactivity of the Generated Radicals
Both the benzoyl and the trimethylgermyl radicals are capable of initiating polymerization by adding to monomer double bonds. The efficiency of a photoinitiator is determined not only by the quantum yield of radical formation but also by the rate at which the generated radicals react with the monomer.
Comparative Performance and Applications
This compound has been evaluated as a substitute for conventional photoinitiator systems in dental materials. In a comparative study, composites based on benzoyltrimethylgermane (BTMGe) or dibenzoyldiethylgermane (DBDEGe) were compared to those cured with a camphorquinone (B77051) (CQ) and ethyl 4-(N,N-dimethylamino)benzoate (EMBO) system. The results indicated that the germanium-based photoinitiators could effectively replace the traditional system. nih.gov Notably, composites containing BTMGe or DBDEGe demonstrated improved UV stability. nih.gov
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
